molecular formula C11H14BrClN2 B1381617 1-(4-Bromo-2-chlorophenyl)-4-methylpiperazine CAS No. 1352207-81-8

1-(4-Bromo-2-chlorophenyl)-4-methylpiperazine

Cat. No. B1381617
CAS RN: 1352207-81-8
M. Wt: 289.6 g/mol
InChI Key: APZSIVRAHNGWFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Chemical Synthesis and Characterization

  • The compound has been utilized in chemical synthesis, as seen in the preparation of various derivatives. One example involves the synthesis of a compound related to 1-(4-Bromo-2-chlorophenyl)-4-methylpiperazine, characterized using techniques like X-ray crystallography, FT-IR, NMR, and UV-Visible spectroscopy. These methods help in understanding the molecular structure and properties of the synthesized compounds (Liang et al., 2011).

Anticancer Research 2. In the field of anticancer research, related compounds have shown potential. For instance, derivatives of this compound have demonstrated significant in vivo and in vitro anticancer activity, indicating a potential application in cancer therapy (Jiang et al., 2007).

Antimicrobial Activity 3. Compounds related to this compound have been evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. The modification of chemical structures in these derivatives influences their antimicrobial activity, highlighting the potential for designing new antimicrobial agents (Biava et al., 2008).

Biological Activity and Molecular Docking 4. Molecular docking studies have been performed on derivatives to understand their biological activity. These studies provide insights into the interaction of these molecules with biological targets, which is crucial for drug development (Murugesan et al., 2021).

Antihistaminic Agents 5. Research has also focused on developing novel antihistaminic agents using derivatives of this compound. These compounds have shown promising results in protecting against histamine-induced bronchospasm, indicating their potential use in treating allergic reactions (Alagarsamy & Parthiban, 2012).

Catalysis in Chemical Reactions 6. Derivatives have been employed as catalysts in chemical reactions, such as in the Gewald reaction, to synthesize other important chemical compounds. This highlights their role in facilitating and influencing chemical transformations (Ma et al., 2012).

Mechanism of Action

Target of Action

The primary target of 1-(4-Bromo-2-chlorophenyl)-4-methylpiperazine, also known as profenofos, is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Mode of Action

Profenofos acts by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve junctions . The excess acetylcholine overstimulates the nerves, causing symptoms such as dizziness and paralysis .

Biochemical Pathways

The metabolic pathway of profenofos involves the cleavage of the phosphorothioate ester bond to yield 4-bromo-2-chlorophenol . This compound is a biologically inactive metabolite of profenofos . It undergoes enzyme-catalyzed copolymerization with phenols, catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .

Pharmacokinetics

It is known that profenofos can be metabolized to 4-bromo-2-chlorophenol . More research is needed to fully understand the ADME properties of profenofos and their impact on its bioavailability.

Result of Action

The result of profenofos action is the overstimulation of the nervous system due to the accumulation of acetylcholine . This can lead to symptoms such as dizziness, paralysis, and in severe cases, respiratory failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of profenofos. For example, profenofos is used in various environmental components, contaminating food, water, and air . Microbes directly expose themselves to profenofos and adapt to these toxic compounds over time . They use these toxic compounds as carbon and energy sources, providing a sustainable and economical method to eliminate profenofos from the environment .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClN2/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZSIVRAHNGWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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